2-Bromo-1,1-dichloroethylene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5870-61-1 |
|---|---|
Molecular Formula |
C2HBrCl2 |
Molecular Weight |
175.84 g/mol |
IUPAC Name |
2-bromo-1,1-dichloroethene |
InChI |
InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H |
InChI Key |
OEKZZIRTAIOPIP-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)Br |
Origin of Product |
United States |
Nomenclature and Isomeric Considerations for 2 Bromo 1,1 Dichloroethylene
Systematic Naming Conventions in Organic Chemistry
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-bromo-1,1-dichloroethene . nih.govchemspider.com This name is derived following a set of established rules:
Identifying the Parent Chain: The core structure is a two-carbon chain containing a double bond, which is named "ethene."
Numbering the Carbon Atoms: The carbon atoms of the double bond are numbered to give the substituents the lowest possible locants. In this case, the carbon bonded to the two chlorine atoms is designated as carbon 1, and the carbon bonded to the bromine atom is carbon 2.
Naming and Locating Substituents: The halogen atoms are treated as substituents and are named as "bromo" and "chloro." The prefixes "di" is used to indicate the presence of two chlorine atoms.
Alphabetical Ordering: The substituents are listed in alphabetical order (bromo before chloro).
Therefore, the name "2-bromo-1,1-dichloroethene" precisely describes the molecule's structure. The common name, 2-Bromo-1,1-dichloroethylene, is also frequently used. nih.govpinpools.com
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-bromo-1,1-dichloroethene nih.govchemspider.com |
| Synonyms | This compound, 1-bromo-2,2-dichloroethene chemspider.compinpools.com |
| CAS Number | 5870-61-1 nih.govpinpools.com |
| Molecular Formula | C₂HBrCl₂ nih.gov |
| Molecular Weight | 175.84 g/mol nih.gov |
| InChI | InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H |
| SMILES | C(=C(Cl)Cl)Br |
Stereochemical Aspects of Halogenated Ethenes
Stereoisomerism refers to compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A common type of stereoisomerism in alkenes is E/Z isomerism (geometric isomerism), which arises due to restricted rotation around the carbon-carbon double bond.
For E/Z isomerism to exist, each carbon atom of the double bond must be attached to two different groups. ocr.org.uk In the case of this compound, one of the carbon atoms is bonded to two identical chlorine atoms. docbrown.info Because of this, it cannot exhibit E/Z isomerism.
However, other halogenated ethenes with the same molecular formula (C₂HBrCl₂) can exhibit stereoisomerism. For example, 1-bromo-1,2-dichloroethene has two different groups on each carbon of the double bond, allowing for the existence of (E)- and (Z)-isomers. vaia.comnih.gov
(E)-1-bromo-1,2-dichloroethene: The higher priority groups on each carbon (bromine and chlorine, based on atomic number) are on opposite sides of the double bond.
(Z)-1-bromo-1,2-dichloroethene: The higher priority groups on each carbon are on the same side of the double bond.
Structural Elucidation and Positional Isomerism (where relevant to reactivity studies)
Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups but differ from each other in the location of the functional groups on the carbon chain. quora.compearson.com For the molecular formula C₂HBrCl₂, there are several possible positional isomers in addition to this compound.
The main positional isomers of C₂HBrCl₂ are:
1-bromo-1,2-dichloroethene: As discussed above, this isomer exists as a pair of E/Z stereoisomers.
1-bromo-2,2-dichloroethene: This is another name for this compound. pinpools.com
The position of the halogen atoms significantly influences the electronic properties and, consequently, the reactivity of the double bond. For instance, the distribution of electron density in the C=C bond will differ between this compound and its isomer, 1-bromo-1,2-dichloroethene. This difference in electron distribution can lead to variations in their susceptibility to electrophilic or nucleophilic attack. While detailed comparative reactivity studies are specific and require dedicated research, it is a fundamental principle that the arrangement of electron-withdrawing halogen atoms will modulate the reactivity of the alkene.
Spectroscopic techniques such as infrared (IR) and Raman spectroscopy have been used to study the vibrational spectra of this compound, providing insights into its molecular structure and bonding. rsc.orgrsc.org
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,1 Dichloroethylene Transformations
Electrophilic Addition Reactions to Halogenated Double Bonds
Electrophilic addition to an alkene is a fundamental organic reaction. In the case of an unsymmetrical and halogenated alkene such as 2-bromo-1,1-dichloroethylene, the regioselectivity and stereoselectivity of such additions are of primary interest.
Regioselectivity and Stereoselectivity of Addition Reactions
The addition of an electrophile (E-Nu) to the double bond of this compound would be expected to follow Markovnikov's rule. This rule predicts that the electrophile (E⁺) will add to the carbon atom that results in the formation of the more stable carbocation intermediate. In this molecule, the two carbon atoms of the double bond are electronically distinct due to the presence of different halogen substituents. The bromine atom is less electronegative than chlorine and can better stabilize a positive charge through resonance and inductive effects.
Therefore, the addition of an electrophile like H⁺ would preferentially occur at the carbon atom bearing the two chlorine atoms, leading to a carbocation at the bromine-substituted carbon. The subsequent attack by the nucleophile (Nu⁻) would then complete the addition.
The stereochemistry of the addition would depend on the nature of the electrophile and the reaction conditions. For example, the addition of halogens (e.g., Br₂ or Cl₂) would be expected to proceed via a halonium ion intermediate, leading to anti-addition products.
Role of Intermediates in Electrophilic Additions
The primary intermediate in many electrophilic additions is a carbocation. The stability of this carbocation dictates the regiochemical outcome of the reaction. For this compound, two possible carbocations could form upon protonation. The relative stability of these carbocations would need to be experimentally determined or computationally modeled to definitively predict the major product. In reactions involving halogens, a cyclic halonium ion is a key intermediate that explains the observed anti-stereoselectivity.
Nucleophilic Substitution and Elimination Pathways
Vinylic halides, such as this compound, are generally unreactive towards nucleophilic substitution under standard S(_N)1 and S(_N)2 conditions. However, under forcing conditions or with specific reagents, substitution and elimination reactions can occur.
S(_N)1 and S(_N)2' Mechanisms in Allylic Halides
Direct nucleophilic substitution on a vinylic carbon is difficult due to the high energy of the vinylic carbocation intermediate (for an S(_N)1-type pathway) and the steric hindrance and electronic repulsion for a backside attack (for an S(_N)2-type pathway). While the prompt does not mention allylic halides, it's worth noting that if this compound were to form an allylic system (which it is not), S(_N)2' reactions could become a possibility. As it stands, these mechanisms are not directly applicable.
Dehalogenation and Dehydrohalogenation Reaction Kinetics
Elimination reactions, such as dehydrohalogenation (removal of HX) or dehalogenation (removal of X₂), are more common pathways for haloalkenes. Dehydrohalogenation of this compound with a strong base would likely proceed via an E2 mechanism to form a haloalkyne. The kinetics of such a reaction would be second order, depending on the concentrations of both the substrate and the base. Dehalogenation can be induced by reducing agents. Without experimental data, any discussion of reaction kinetics remains speculative.
Radical Reactions Involving this compound
The presence of a double bond and halogen atoms suggests that this compound could participate in radical reactions, typically initiated by light or a radical initiator. For instance, the addition of HBr under radical conditions would be expected to proceed via an anti-Markovnikov mechanism. In this pathway, the bromine radical would add to the double bond to form the more stable carbon radical, which would then abstract a hydrogen atom from HBr.
Radical Intermediates and Reaction Pathways
The primary radical intermediate in the free-radical addition to this compound is the 1,1-dichloro-2,2-dibromoethyl radical (Br₂HC–ĊCl₂) . The stability of this intermediate is a crucial factor in determining the reaction pathway and the regioselectivity of the addition. organic-chemistry.org Carbon radical stability follows the order: tertiary > secondary > primary. The radical formed on the dichlorinated carbon is stabilized by the electron-withdrawing effects of the two chlorine atoms.
The reaction pathway is dictated by the principles of radical chain reactions. The initial addition of the bromine radical is the regiochemistry-determining step. The attack occurs on the less substituted carbon (the CHBr end) to produce a radical on the more substituted carbon (the CCl₂ end), which is more stabilized. organic-chemistry.orgmdpi.com This mode of addition is contrary to what is observed in electrophilic additions (Markovnikov's rule) and is often referred to as an "anti-Markovnikov" addition pattern when initiated by peroxides. sphinxsai.comorganic-chemistry.org
Initiation: Generation of a bromine radical from an initiator and HBr.
Propagation (Addition): The bromine radical attacks the C-2 position of this compound.
Intermediate Formation: Formation of the stabilized 1,1-dichloro-2,2-dibromoethyl radical.
Propagation (Abstraction): The carbon radical abstracts a hydrogen from HBr to yield the product, 1,1-dichloro-1,2-dibromoethane, and a new bromine radical.
Termination: Combination of any two radical species to terminate the chain.
Table 1: Key Radical Intermediates and Species in the Addition of HBr to this compound
| Species Name | Chemical Formula | Role in Reaction |
| Alkoxy Radical | RO• | Initiator Radical |
| Bromine Radical | Br• | Adding Radical |
| 1,1-dichloro-2,2-dibromoethyl radical | Br₂HC–ĊCl₂ | Primary Intermediate |
Isomerization Studies of Halogenated Ethene Species
Thermal and Catalyzed Isomerization Processes
The isomerization of halogenated ethenes, such as this compound, can lead to the formation of its geometric isomers, namely (Z)-1-bromo-1,2-dichloroethene and (E)-1-bromo-1,2-dichloroethene. This transformation can be induced by thermal or photochemical means, and can sometimes be facilitated by a catalyst. nih.gov
Thermal Isomerization: In the gas phase, thermal isomerization between cis and trans isomers of halogenated ethylenes can occur at elevated temperatures. For instance, the equilibrium for the cis-to-trans reaction of 1,2-dichloroethylene has been studied, demonstrating that these processes are thermodynamically controlled. researchgate.net The equilibrium constant (K) for the isomerization of 1-chloro-2-fluoroethylene (B1583420) has been determined over a range of temperatures, highlighting the subtle energy differences between isomers. researchgate.net While specific studies on the thermal isomerization of this compound are not prevalent in the searched literature, the principles from analogous compounds suggest that an equilibrium between the 1,1-disubstituted isomer and its 1,2-disubstituted counterparts could be established at high temperatures.
Catalyzed Isomerization: Isomerization can also be catalyzed. For example, photochemical cis-trans isomerization can be facilitated by the presence of halogens like bromine or iodine. nih.govnih.gov In this process, the halogen molecule is cleaved into atoms by light. A halogen atom then adds to the double bond of the alkene, forming a radical intermediate. Rotation around the carbon-carbon single bond can occur in this intermediate, followed by the elimination of the halogen atom, leading to a mixture of isomers. nih.gov
Rearrangement Mechanisms of Halogenated Vinyl Compounds
The primary mechanism for the interconversion of geometric isomers of alkenes under photochemical conditions involves the excitation of the π-bond. mdpi.com Upon absorption of light, a π electron is promoted from the bonding (π) orbital to the anti-bonding (π*) orbital. mdpi.com In this excited state, the π-bond is effectively broken, and rotation around the remaining σ-bond becomes possible. mdpi.com The molecule can then relax from this twisted intermediate back to the ground state, forming either the original isomer or its geometric counterpart, eventually leading to a photostationary state, which is a mixture of the isomers. nih.gov
A proposed radical-catalyzed mechanism for the isomerization of a halogenated ethene (represented as RHC=CHR') in the presence of a halogen (X₂) is as follows:
Initiation: The halogen molecule undergoes photolytic cleavage to form two halogen radicals. X₂ + hν → 2 X•
Addition: The halogen radical adds to the double bond, creating a halogenated alkyl radical. X• + RHC=CHR' → RHCX–ĊHR'
Rotation: Free rotation occurs around the carbon-carbon single bond in the radical intermediate. RHCX–ĊHR' ⇌ •CR'H–CHRX
Elimination: The halogen radical is eliminated, reforming the double bond and resulting in the isomerized alkene. •CR'H–CHRX → R'HC=CHR + X•
This mechanism allows for the conversion between cis and trans (or E and Z) isomers. For a compound like this compound, a similar process could facilitate rearrangement to 1-bromo-1,2-dichloroethene, although this would involve both isomerization and atom migration, a more complex rearrangement.
Table 2: Thermodynamic Data for Isomerization of Similar Halogenated Ethenes
| Reaction | ΔH° (cal/mol) | ΔS° (cal/deg-mol) | Temperature (°K) |
| cis-1-chloro-2-fluoroethylene → trans-1-chloro-2-fluoroethylene | 780 ± 20 | 0.21 ± 0.04 | 615 |
| cis-1,2-dichloroethylene → trans-1,2-dichloroethylene (B151667) | 720 ± 160 | N/A | N/A |
Data sourced from a study on related halogenated ethylenes, as specific data for this compound was not found in the searched literature. researchgate.net
Cycloaddition Reactions and Formation of Heterocyclic Derivatives
[3+2] Cycloaddition Studies with Electron-Deficient Ethenes
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole reacting with a "dipolarophile," which is typically an alkene or alkyne. organic-chemistry.org The reaction is a concerted, pericyclic process where 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile combine to form a five-membered ring. organic-chemistry.org
Common 1,3-dipoles include nitrile oxides, azides, and diazo compounds. wikipedia.orgresearchgate.net When these dipoles react with alkenes (dipolarophiles), they can form heterocycles like isoxazolines (from nitrile oxides) or pyrazolines (from diazo compounds). nih.govmdpi.com
The outline specifically requests information on [3+2] cycloaddition studies of this compound with electron-deficient ethenes. In such a scenario, this compound would need to act as the 1,3-dipole. However, this compound is an alkene and is typically expected to function as the dipolarophile (the 2π component).
Alternatively, if this compound were to act as the dipolarophile, it would react with a 1,3-dipole. As a halogenated ethene, its double bond is electron-deficient due to the inductive effect of the halogens, which could make it a suitable partner for reaction with electron-rich 1,3-dipoles. The general scheme for such a reaction would be:
1,3-Dipole + this compound → Substituted 5-membered Heterocycle
For example, a reaction with a nitrile oxide (R-C≡N⁺-O⁻) could potentially lead to a substituted isoxazoline.
Despite the theoretical possibility of this compound participating as a dipolarophile in [3+2] cycloaddition reactions, a review of the searched scientific literature did not yield specific examples or studies of this compound undergoing such a reaction. While there is extensive literature on the synthesis of isoxazoles and pyrazoles via [3+2] cycloadditions, these studies utilize other alkene and alkyne substrates. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org
It is noted that this compound has been documented to participate in [4+2] cycloadditions (Diels-Alder reactions), where it acts as the dienophile (the 2π component), reacting with a diene. researchgate.netresearchgate.net This reactivity confirms its ability to participate in pericyclic reactions, but specific data for the requested [3+2] cycloaddition remains unelucidated in the context of the performed searches.
Rearrangements and Cyclizations of Functionalized Halogenated Ethers
Functionalized halogenated ethers, derived from trihaloethenes such as this compound and its analogs, are valuable intermediates capable of undergoing significant molecular transformations. While the literature on intramolecular cyclizations of these specific ethers is limited, a key transformation documented for this class of compounds is the Claisen rearrangement, a powerful tool for carbon-carbon bond formation.
The Claisen rearrangement is a thermally induced, pericyclic libretexts.orglibretexts.org-sigmatropic rearrangement. libretexts.orgorganic-chemistry.org In the context of halogenated ethers, this reaction has been demonstrated effectively with allyl vinyl ethers synthesized from trihaloethenes. This process allows for the stereoselective synthesis of complex halogenated carboxylic acids.
A notable application involves the reaction of various allylic alcohols with 2-bromo-1,1-difluoroethene, an analog of this compound. The alkoxides generated from the allylic alcohols react with the haloethene at very low temperatures (e.g., -90 °C) to selectively form a halogenated allyl vinyl ether intermediate. This intermediate is not typically isolated but is allowed to warm to a higher temperature (around -30 °C), at which point it undergoes the Claisen rearrangement.
The rearrangement proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org This mechanism dictates the high stereoselectivity of the reaction. The initial formation of the allyl vinyl ether preferentially yields the E-enol ether. Subsequent rearrangement through a chair-like transition state leads to the formation of a γ,δ-unsaturated acid fluoride (B91410). redalyc.org Upon aqueous workup, this acid fluoride is hydrolyzed to the corresponding carboxylic acid, with the substituents arranged in a predictable anti configuration.
The research findings for this transformation are detailed in the table below, showcasing the reaction of an allylic alcohol with 2-bromo-1,1-difluoroethene to yield a stereochemically defined halogenated carboxylic acid.
| Starting Materials | Intermediate | Reaction Conditions | Rearrangement Product (Post-Workup) | Key Outcome |
|---|---|---|---|---|
| Allylic Alcohol, 2-Bromo-1,1-difluoroethene, Potassium Hydride | (E)-Allyl Vinyl Ether | 1. Ether formation at -90 °C 2. Rearrangement at -30 °C 3. Aqueous workup | anti-Substituted γ,δ-Unsaturated Carboxylic Acid | Stereoselective synthesis of halogenated acid |
This rearrangement demonstrates the utility of functionalized halogenated ethers derived from trihaloethenes as precursors for constructing complex molecules with high stereochemical control.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and structure of 2-bromo-1,1-dichloroethylene.
The ¹H NMR spectrum is predicted to show a single signal, a singlet, for the lone vinyl proton. The chemical shift of this proton is influenced by the electronegative halogen atoms on the adjacent carbon and the bromine atom on the same carbon. Generally, protons on sp² hybridized carbons appear in the range of 5-7 ppm. The presence of three electron-withdrawing halogens is expected to shift this proton downfield.
The ¹³C NMR spectrum is anticipated to display two distinct signals corresponding to the two carbon atoms of the double bond. The carbon atom bonded to the two chlorine atoms (=CCl₂) is expected to have a chemical shift significantly downfield due to the strong deshielding effect of the two electronegative chlorine atoms. The carbon atom bonded to the bromine and the hydrogen (=CHBr) will also be deshielded, appearing at a different chemical shift. In proton-decoupled ¹³C NMR, both signals would appear as singlets.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~6.5 - 7.5 | Singlet |
| ¹³C (=CCl₂) | ~125 - 135 | Singlet |
Note: The table presents predicted values based on typical chemical shift ranges for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., HMQC) for Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between different atoms within a molecule. Heteronuclear Multiple Quantum Coherence (HMQC), also known as Heteronuclear Single Quantum Coherence (HSQC), is particularly useful for determining one-bond correlations between protons and carbons.
In an HMQC spectrum of this compound, a cross-peak would be observed that correlates the ¹H signal of the vinyl proton with the ¹³C signal of the carbon atom to which it is directly attached (the =CHBr carbon). The absence of a cross-peak between the proton signal and the =CCl₂ carbon signal would confirm that the proton is not directly bonded to this carbon. This provides unambiguous evidence for the structural assignment.
NMR in Mechanistic Studies and Reaction Monitoring
NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. By acquiring NMR spectra at regular intervals, it is possible to observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics, the identification of intermediates, and the assessment of reaction completion.
For reactions involving this compound, such as its use in cross-coupling reactions or additions across the double bond, on-line NMR monitoring can provide crucial mechanistic insights. For instance, in a synthetic procedure where this compound is a starting material, the integration of its characteristic ¹H NMR singlet can be tracked over time to quantify its consumption. Simultaneously, the emergence of new signals corresponding to the product would allow for the determination of the reaction rate and yield without the need for sample workup and isolation.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are dependent on its structure and bonding. These techniques serve as a molecular fingerprint, offering a unique spectral pattern for a given compound. For this compound, key vibrational modes include the C=C stretch, C-H stretch, and various C-Cl and C-Br stretching and bending vibrations. The IR and Raman spectra of this compound have been previously reported, providing a basis for its identification.
Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch | ~3100 |
| C=C stretch | ~1600 |
| C-Cl stretch (asymmetric) | ~900 |
| C-Cl stretch (symmetric) | ~600 |
Note: The table provides approximate wavenumber ranges for the key vibrational modes.
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the natural abundance of isotopes for both bromine and chlorine.
Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are roughly equal in abundance. Chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio. The presence of one bromine and two chlorine atoms in this compound will result in a complex and distinctive isotopic cluster for the molecular ion peak. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and two ³⁵Cl atoms. Other peaks will be observed at M+2, M+4, and M+6 with decreasing intensities, corresponding to the various combinations of the heavier isotopes.
In addition to the molecular ion, the mass spectrum will show fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways for haloalkenes include the loss of a halogen atom (Br or Cl) or a hydrogen halide molecule (HBr or HCl).
Predicted Isotopic Pattern for the Molecular Ion of this compound (C₂H⁷⁹Br³⁵Cl₂)
| Ion | Relative Mass | Predicted Relative Intensity |
|---|---|---|
| [C₂H⁷⁹Br³⁵Cl₂]⁺ | M | 100% |
| [C₂H⁸¹Br³⁵Cl₂]⁺ / [C₂H⁷⁹Br³⁵Cl³⁷Cl]⁺ | M+2 | ~147% |
| [C₂H⁸¹Br³⁵Cl³⁷Cl]⁺ / [C₂H⁷⁹Br³⁷Cl₂]⁺ | M+4 | ~62% |
Note: This table illustrates the predicted relative intensities of the major peaks in the molecular ion cluster.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC/MS) for Environmental and Synthetic Applications
Gas chromatography-mass spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile organic compounds, such as this compound.
In environmental analysis, GC/MS is widely used for the detection and quantification of halogenated hydrocarbons in various matrices, including water, soil, and air. The high sensitivity and selectivity of GC/MS allow for the detection of trace amounts of contaminants. For instance, in monitoring industrial effluent or contaminated groundwater, GC/MS can be employed to identify and quantify this compound, distinguishing it from other volatile organic compounds that may be present.
In synthetic applications, GC/MS is an essential tool for monitoring the progress of reactions and assessing the purity of products. For a synthesis involving this compound, GC/MS can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product. It is also invaluable for identifying byproducts and impurities in the final product, which is crucial for quality control. The retention time of the compound in the GC column provides an additional layer of identification, while the mass spectrum confirms its molecular weight and structural features.
Optimization of GC Separation Parameters for Halogenated Hydrocarbons
The effective separation of halogenated hydrocarbons like this compound by gas chromatography is contingent on several key parameters. The choice of the stationary phase is paramount, as it dictates the selectivity of the separation. For halogenated hydrocarbons, non-polar phases such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, SE-30) or phases with a low percentage of phenyl substitution (e.g., DB-5) are commonly employed. The separation mechanism on these columns is primarily based on the boiling points and, to a lesser extent, the molecular geometry of the analytes.
Optimization of the temperature program is another critical factor. A typical approach involves an initial isothermal period at a low temperature to allow for the sharp injection and focusing of volatile compounds, followed by a temperature ramp to elute compounds with higher boiling points. For a complex mixture of halogenated hydrocarbons, a slower ramp rate can improve the resolution between closely eluting isomers. Conversely, a faster ramp rate can reduce analysis time when high resolution is not the primary concern.
Carrier gas flow rate also influences separation efficiency. Operating the column at or near the optimal linear velocity for the chosen carrier gas (typically helium or hydrogen) will maximize the number of theoretical plates and, consequently, the resolving power of the column. Column dimensions, including length, internal diameter, and film thickness, are also crucial. Longer columns provide higher resolution but result in longer analysis times. Narrow-bore columns can offer faster analysis times and higher efficiency, while thicker films are suitable for more volatile analytes.
A hypothetical optimized GC method for the separation of a mixture of halogenated ethenes, including this compound, is presented in the table below.
Mass Spectral Deconvolution and Quantitative Analysis in Complex Mixtures
Mass spectrometry provides definitive identification of this compound following its separation by GC. The electron ionization (EI) mass spectrum of this compound is characterized by a unique isotopic pattern due to the presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) isotopes. chemguide.co.ukdocbrown.info This results in a distinctive cluster of peaks for the molecular ion (M⁺) and any fragment ions containing these halogens.
The molecular ion of this compound (C₂HBrCl₂) would exhibit a characteristic isotopic cluster. The most abundant peaks in this cluster would correspond to the combinations of the most abundant isotopes: [C₂H⁷⁹Br³⁵Cl₂]⁺, [C₂H⁸¹Br³⁵Cl₂]⁺, [C₂H⁷⁹Br³⁵Cl³⁷Cl]⁺, and [C₂H⁸¹Br³⁵Cl³⁷Cl]⁺. The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes and provide a high degree of confidence in the identification of the compound.
In complex mixtures, co-elution of compounds can lead to overlapping mass spectra. Mass spectral deconvolution algorithms are employed to resolve these mixed spectra into their individual components. These algorithms use mathematical techniques to identify unique ions and their characteristic isotopic patterns within the convoluted data, allowing for the separation of the mass spectrum of the target analyte from interfering compounds.
For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, rather than scanning the entire mass range. For this compound, ions corresponding to the molecular ion cluster and major fragment ions would be monitored. Quantification is typically performed using an internal standard method, where a known amount of a deuterated or structurally similar compound is added to the sample before analysis to correct for variations in injection volume and instrument response.
The following table presents the predicted major ions and their relative abundances in the mass spectrum of this compound, which would be crucial for deconvolution and quantitative analysis.
Advanced Analytical Methodologies for Trace Detection in Environmental Matrices
The detection of this compound at trace levels in environmental samples such as water, soil, and air requires highly sensitive and selective analytical methods. The volatile nature of this compound makes it amenable to techniques that enhance its concentration from the sample matrix prior to analysis.
Headspace Analysis Techniques for Volatile Organic Compounds
Headspace analysis is a powerful technique for the determination of volatile organic compounds (VOCs) in solid and liquid samples. nih.govnih.gov In static headspace analysis, the sample is placed in a sealed vial and heated to allow the volatile analytes to partition between the sample matrix and the gaseous phase (headspace). cdc.gov A portion of the headspace is then injected into the GC-MS system for analysis. This technique is simple, rapid, and minimizes matrix effects. cdc.gov
The efficiency of headspace extraction is influenced by several factors, including the sample matrix, temperature, and equilibration time. For aqueous samples, the addition of salt ("salting out") can increase the partitioning of volatile compounds into the headspace, thereby improving sensitivity. Dynamic headspace analysis, also known as purge-and-trap, offers even lower detection limits. In this technique, an inert gas is bubbled through the sample, and the purged volatiles are collected on a sorbent trap. The trap is then heated to desorb the analytes into the GC-MS system.
For the analysis of this compound in water, a static headspace method with optimized parameters, as outlined in the table below, would provide a balance of sensitivity and sample throughput.
Retention Index Methods in Gas Chromatography
The Kovats retention index (RI) is a standardized method for reporting gas chromatographic retention data. It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. nist.govtuwien.at Since retention times can vary between different instruments and analytical conditions, the use of retention indices allows for more reliable compound identification by comparing experimental values to those in databases. researchgate.net
The retention index is calculated using the following formula for isothermal conditions:
I = 100 [ n + (log t'R(analyte) - log t'R(n)) / (log t'R(n+1) - log t'R(n)) ]
where:
I is the Kovats retention index
n is the carbon number of the n-alkane eluting before the analyte
t'R is the adjusted retention time
Compound-Specific Isotope Analysis (CSIA) for Mechanistic Insights into Environmental Transformations
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the sources and fate of contaminants in the environment. acs.orgnih.govmicrobe.comitrcweb.org This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) in an individual compound. microbe.com During environmental transformation processes, such as biodegradation or abiotic degradation, molecules containing lighter isotopes tend to react faster than those with heavier isotopes, leading to a change in the isotopic composition of the remaining contaminant pool. nih.govberkeley.edu This phenomenon, known as kinetic isotope fractionation, can be used to track the extent of degradation and to elucidate the reaction mechanisms. nih.govberkeley.edu
For halogenated compounds like this compound, CSIA can provide valuable insights into dehalogenation pathways. scholaris.ca By measuring the isotopic fractionation of both carbon and the halogen atoms (chlorine and bromine), it is possible to distinguish between different degradation mechanisms. For example, a significant isotope effect for both carbon and the halogens would suggest that the cleavage of the carbon-halogen bond is a key step in the rate-limiting part of the reaction.
The magnitude of the isotopic fractionation is expressed as an enrichment factor (ε), which can be determined in laboratory studies. These enrichment factors can then be applied to field data to quantify the extent of in situ degradation. While specific enrichment factors for the degradation of this compound have not been extensively reported, data from studies on other chlorinated and brominated ethenes can provide a basis for interpretation. nih.govberkeley.edu For instance, reductive dechlorination of chlorinated ethenes is known to result in significant carbon isotope fractionation. berkeley.edu
The table below provides hypothetical enrichment factors for different degradation pathways of a dihaloethene, illustrating how CSIA can be used to differentiate between transformation mechanisms.
Computational and Theoretical Studies of 2 Bromo 1,1 Dichloroethylene
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic nature of 2-bromo-1,1-dichloroethylene. By solving approximations of the Schrödinger equation, these methods provide a quantitative description of electron distribution and bonding within the molecule.
Density Functional Theory (DFT) has become a popular method for studying halogenated hydrocarbons due to its favorable balance of computational cost and accuracy. aimspress.com DFT calculations are used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For this compound, DFT applications include the determination of optimized molecular geometry, electronic energies, and the distribution of molecular orbitals.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller gap generally implies higher reactivity. Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are used to predict sites susceptible to electrophilic or nucleophilic attack. aimspress.com Studies on similar halogenated compounds have shown that such theoretical investigations provide crucial insights into structural stability and electronic features, which are essential for understanding interaction mechanisms. acs.orgacs.org
Research on related halogenated aliphatic hydrocarbons has successfully used DFT-calculated descriptors, such as the HOMO-LUMO gap (Egap), molecular polarizability (α), and molar refractivity (MR), to build quantitative structure-activity relationship (QSAR) models. aimspress.com These models demonstrate the power of DFT in predicting molecular properties and reactivity.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These highly accurate methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are instrumental in mapping potential energy surfaces (PES) and exploring chemical reactivity. nist.govacs.org
For this compound, ab initio calculations can model its behavior in various chemical reactions, such as electrophilic additions, nucleophilic substitutions, and elimination reactions. By computing the energies of reactants, products, intermediates, and transition states, a detailed profile of the reaction's potential energy surface can be constructed. researchgate.net
Studies on the reactions of radical cations of similar dihaloethenes with other molecules have utilized ab initio molecular orbital calculations to substantiate proposed mechanisms. nih.gov These calculations help to understand the thermochemistry of competing reaction pathways and explain observed product selectivities. nih.gov For instance, ab initio studies on the reaction of chlorine atoms with allene (B1206475) have demonstrated the importance of using highly correlated methods like QCISD(T) to obtain an accurate description of the potential energy surface, showing that such reactions can be barrierless processes. nist.gov Similarly, ab initio molecular dynamics simulations have been developed to study the dynamics of temporary anions of chlorinated ethylenes, providing mechanistic insights into processes like dissociative electron attachment. acs.orgresearchgate.net
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a semi-rigid molecule like this compound, these methods are key to understanding its structural preferences and predicting its spectroscopic signatures.
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers or rotamers) and their relative energies. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net For molecules with single bonds, this analysis reveals the most stable conformers and the energy barriers to rotation. acs.orgresearchgate.net
In the case of this compound, rotation around the central carbon-carbon double bond is highly restricted and does not occur under normal conditions. Therefore, a traditional conformational analysis of rotameric stability is not applicable. However, this type of analysis is highly relevant for its saturated analogue, 1-bromo-2,2-dichloroethane, and related haloalkanes. guidechem.comchemspider.com For these flexible molecules, theoretical studies on the conformational equilibria between gauche and trans rotamers are crucial for understanding their physical and chemical properties in different environments. csus.eduresearchgate.net
Computational methods can also be used to study the rotational and energy barriers in related, more complex systems. For example, in a study of formamide (B127407) rotamers, DFT calculations were used to perform a PES scan to determine the rotational barrier and the relative Gibbs free energies of the different isomers and transition states. researchgate.net
Computational chemistry is an invaluable tool for the prediction and interpretation of molecular spectra. Theoretical calculations can predict spectroscopic parameters such as vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies. mdpi.com
The infrared and Raman spectra of this compound have been experimentally recorded and analyzed. rsc.org Computational methods, particularly DFT and ab initio calculations, can be used to calculate the harmonic and anharmonic vibrational frequencies of the molecule. sns.it These predicted frequencies, when properly scaled, typically show excellent agreement with experimental data and are crucial for the definitive assignment of vibrational modes to the observed spectral bands. mdpi.comsns.it
For example, in a study of the similar molecule 2-Chloro-1,1-difluoro-ethylene (R1122), state-of-the-art quantum chemical calculations were used to accurately predict structural, rotational, and vibrational spectroscopic properties, which guided the analysis of the experimental gas-phase infrared spectrum. mdpi.com A similar approach for this compound would involve calculating its vibrational frequencies and comparing them to known experimental values to confirm assignments.
Table 1: Computed Molecular Properties of this compound (Note: This table contains values computed by PubChem and other theoretical models, providing an example of predictable parameters.)
| Property | Value | Source/Method |
|---|---|---|
| Molecular Weight | 175.84 g/mol | Computed by PubChem 2.2 nih.gov |
| XLogP3-AA (LogP) | 2.7 | Computed by XLogP3 3.0 nih.gov |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 nih.gov |
| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs 3.4.8.18 nih.gov |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 nih.gov |
| Complexity | 45.6 | Computed by Cactvs 3.4.8.18 nih.gov |
| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.8.18 nih.gov |
Reaction Pathway Analysis and Transition State Theory
Understanding the mechanism of a chemical reaction involves identifying the elementary steps that transform reactants into products. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transition states, which are the high-energy structures that connect reactants and products. researchgate.net
Transition State Theory (TST) is a fundamental model used to explain the rates of elementary chemical reactions. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex (the transition state). wikipedia.org By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants, reaction rate constants can be estimated using the Eyring equation. wikipedia.orgucsb.edu
For this compound, reaction pathway analysis can be applied to various potential reactions, including:
Electrophilic Addition: The addition of electrophiles (e.g., HBr) across the C=C double bond. Computational studies can determine whether the reaction proceeds through a stepwise mechanism involving a carbocation intermediate or a concerted mechanism. cdnsciencepub.com
Radical Reactions: Reactions involving free radicals, which are important in atmospheric chemistry and industrial processes. dtic.mil
Nucleophilic Substitution: While less common for vinylic halides, computational models can explore the feasibility and energy barriers for such pathways.
Computational studies on similar systems, like the reactions of haloethene radical cations, show that the mechanism can involve complex intermediates, and the reaction's exothermicity does not always correlate directly with the reaction rate, highlighting the importance of calculating the full energy profile. nih.gov DFT methods are frequently used to map the energy profiles of such reactions, providing relative free energies of intermediates and transition states. researchgate.net
Calculation of Activation Energies and Reaction Coordinates
The study of a chemical reaction's progress is fundamentally linked to understanding its energy landscape. Computational methods are instrumental in mapping this landscape, identifying the minimum energy path from reactants to products, and quantifying the energy barriers (activation energies) that control reaction rates.
Detailed research findings from computational studies on haloalkenes demonstrate the calculation of activation energies and the characterization of reaction coordinates. For instance, ab initio calculations have been performed for the bromination of various alkenes, including chloroethene and (E)-1,2-dichloroethene, using different levels of theory such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (B3LYP). acs.org These studies calculate activation energies, free energies, and enthalpies of activation, which are crucial for predicting reaction kinetics. researchgate.netacs.org For the reaction of ethene with Br₂, the calculated free energy of activation shows excellent agreement with experimental values, validating the computational approach. acs.org
The reaction coordinate represents the progress of a reaction and is often defined by changes in key geometric parameters like bond lengths and angles. In the dissociation of a related molecule, 1,2-bromochloroethane monocation, the reaction coordinates were defined by the C-Br and C-Cl bond lengths and the distance between the bromine and chlorine atoms. researchgate.net Calculations at the M06-2X/def2-TZVP level of theory showed an asynchronous process where the C-Br bond breaks first, followed by the formation of a new Br-Cl bond while the C-Cl bond still exists. researchgate.net Such detailed step-by-step analysis of bond-breaking and bond-forming events along the reaction coordinate is a key strength of computational modeling.
Mechanisms are often more complex than a single step, sometimes proceeding through what is known as a one-step, two-stage process, where a transient hidden intermediate is formed. researchgate.net Computational studies can reveal these highly asynchronous, concerted processes where no stable energy minima corresponding to an intermediate exist. researchgate.net The table below illustrates typical data generated from such computational studies for related alkene reactions.
Table 1: Illustrative Calculated Activation Energies for Alkene Bromination (Note: Data is for analogous reactions to illustrate the type of information obtained computationally)
| Reactant | Level of Theory | Solvent | Calculated Activation Free Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Ethene + Br₂ | MP2/CEP-121(aug) | Gas Phase | 64.5 | researchgate.net |
| Ethene + Br₂ | MP2/CEP-121(aug) | Water | 8.2 | researchgate.net |
Computational Insights into Regioselectivity and Stereoselectivity
Many reactions involving unsymmetrical alkenes like this compound can potentially yield multiple products (regioisomers or stereoisomers). Computational chemistry is a vital tool for predicting and explaining the observed selectivity. researchgate.netfrontiersin.org
Computational studies can predict the effect of substituents on reactivity and selectivity. researchgate.net For example, in the bromination of stilbenes, the presence of electron-donating or electron-withdrawing substituents determines whether the reaction proceeds through a bromonium ion or a carbocation intermediate, thereby controlling the product distribution. researchgate.net Similarly, for reactions like the Hofmann–Löffler–Freytag reaction, computational analysis has shown that regioselectivity can be exclusively controlled by the kinetics of an intramolecular hydrogen atom transfer step, rather than the thermodynamic stability of the products. nih.gov
Molecular Electron Density Theory (MEDT) is another powerful framework used to study reaction mechanisms and selectivity. mdpi.com By analyzing conceptual DFT indices such as electrophilicity and nucleophilicity, the flow of electrons between reactants can be predicted, explaining the observed regiochemistry. mdpi.com For cycloaddition reactions, computational analysis of the different possible transition states (TS) allows for the determination of the most favorable reaction pathway. The activation energies for the formation of different regio- and stereoisomers are compared, with the lowest energy barrier corresponding to the major product. mdpi.com For instance, in a [3+2] cycloaddition reaction, the difference in activation enthalpy (ΔE) between competing transition states (e.g., TS1-en vs. TS2-en) can predict exclusive selectivity, which is often in excellent agreement with experimental findings. mdpi.com
The general approaches used to gain these insights are summarized in the table below.
Table 2: Computational Approaches for Determining Selectivity
| Computational Method | Application | Insights Gained |
|---|---|---|
| Transition State Theory | Locating and analyzing the energies of transition states for all possible reaction pathways. | Predicts the major product by identifying the pathway with the lowest activation energy (kinetic control). |
| Conceptual DFT (CDFT) | Calculating reactivity indices like chemical potential, hardness, electrophilicity, and nucleophilicity. | Predicts the direction of electron flow and the most favorable sites of attack, explaining regioselectivity. mdpi.com |
| Molecular Electron Density Theory (MEDT) | Analyzing the changes in electron density throughout the reaction coordinate. | Provides a detailed understanding of bond formation and the electronic factors governing stereo- and regioselectivity. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Investigating orbital interactions between reactants in the transition state. | Explains stabilizing interactions (e.g., hyperconjugation) that favor one transition state over another. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, solvent effects, and intermolecular interactions. researchgate.net
For a molecule like this compound, MD simulations can be used to understand its behavior in a solvent. The process involves placing the solute molecule in a simulation box filled with explicit solvent molecules (e.g., a TIP3P water model) and applying a force field (like GAFF or AMBER) that dictates the potential energy of the system. nih.govresearchgate.net The system's energy is first minimized, then gradually heated and equilibrated before a production run is performed to collect data over nanoseconds or longer. nih.gov Analysis of the resulting trajectory can reveal information about solute-solvent interactions, the structure of the solvation shell, and the dynamic fluctuations of the molecule. researchgate.net
A more advanced technique, ab initio molecular dynamics (AIMD), calculates the forces on the atoms "on-the-fly" using quantum mechanical methods instead of a pre-defined force field. researchgate.net This is particularly useful for studying reactive processes. For example, AIMD simulations using complex absorbing potentials have been performed on the temporary anions of chlorinated ethylenes, including the closely related 1,1-dichloroethylene. researchgate.net These simulations can model dynamic phenomena like dissociative electron attachment, where an electron attaches to the molecule leading to bond cleavage, and can track the evolution of the system over femtoseconds. researchgate.net Such studies provide invaluable mechanistic insights into electron-induced reactions. researchgate.net
Table 3: Typical Workflow for a Classical Molecular Dynamics Simulation
| Step | Description | Key Parameters/Methods |
|---|---|---|
| 1. System Setup | The solute (this compound) is placed in a periodic box filled with solvent molecules. Ions may be added to neutralize the system. | Force Field (e.g., GAFF, AMBER), Water Model (e.g., TIP3P, SPC/E), Box Size. nih.gov |
| 2. Energy Minimization | The system's geometry is optimized to remove steric clashes and find a local energy minimum. | Steepest Descent, Conjugate Gradient algorithms. nih.gov |
| 3. Equilibration | The system is gradually heated to the target temperature and then simulated under constant pressure and temperature (NPT ensemble) to achieve the correct density. | NVT (constant volume) heating, NPT (constant pressure) density equilibration. nih.gov |
| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) under a chosen ensemble (e.g., NVT or NPT) to sample the system's conformational space. | Time step (e.g., 2 fs), trajectory saving frequency. |
| 5. Analysis | The saved trajectory is analyzed to calculate various properties. | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Radial Distribution Functions (RDFs). nih.gov |
Environmental Transformation and Fate of 2 Bromo 1,1 Dichloroethylene
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes, including reactions with light (photochemical degradation) and water (hydrolysis), which are critical in determining the compound's persistence in the atmosphere and in aqueous environments.
For instance, 1,1-dichloroethylene is known to degrade rapidly in the atmosphere via photooxidation, with a half-life of 11 hours in relatively clean air and under 2 hours in polluted air. epa.gov Similarly, the atmospheric lifetime of trans-1,2-dichloroethylene (B151667) is estimated to be 12.7 days. copernicus.org Given the presence of a double bond and halogen substituents, which are reactive sites for OH radicals, 2-bromo-1,1-dichloroethylene is anticipated to have a relatively short atmospheric lifetime, limiting its potential for long-range transport.
Table 1: Atmospheric Lifetimes of Analogous Halogenated Ethenes
| Compound | Atmospheric Half-Life / Lifetime | Degradation Mechanism |
|---|---|---|
| 1,1-Dichloroethylene | < 2 to 11 hours | Photooxidation epa.gov |
| trans-1,2-Dichloroethylene | 12.7 days | Reaction with OH radicals copernicus.org |
This table presents data for analogous compounds to infer the potential behavior of this compound.
Hydrolysis is a chemical transformation process in which a compound reacts with water. For many chlorinated ethenes, hydrolysis is a slow process under typical environmental conditions (neutral pH). For example, 1,1-dichloroethylene has an observed hydrolysis half-life of 6 to 9 months, with no significant difference in the rate between pH 4.5 and 8.5. epa.gov
While specific studies on the hydrolytic stability of this compound are absent from the scientific literature, it is generally expected that, like other haloethenes, it would be relatively resistant to hydrolysis. Significant degradation via this pathway would likely only occur under extreme pH conditions not typically found in the environment. Abiotic degradation in anaerobic aquatic environments may also be facilitated by reactions with reduced minerals like iron sulfides, a process observed for other chlorinated compounds. nih.gov However, specific pathways for this compound have not been documented.
Biotic Degradation Mechanisms (Biodegradation)
In anaerobic environments, such as contaminated groundwater, sediments, and landfills, the most significant degradation pathway for halogenated compounds is microbial reductive dehalogenation. This process involves microorganisms using the halogenated compound as an electron acceptor, leading to the removal of halogen substituents.
Anaerobic reductive dehalogenation is a well-documented process for a wide range of chlorinated and brominated compounds. nih.govnih.gov For compounds with multiple halogen substituents like this compound, degradation can proceed through two primary mechanisms: dihaloelimination and sequential hydrogenolysis.
Dihaloelimination (or vicinal reduction) involves the simultaneous removal of two halogen atoms from adjacent carbon atoms, resulting in the formation of a double bond. This pathway is a common degradation mechanism for compounds like 1,2-dichloroethane (B1671644) (1,2-DCA) and 1,2-dibromoethane (B42909) (EDB), leading directly to the formation of the non-toxic product ethene. nih.gov
Microorganisms from genera such as Dehalococcoides and Dehalogenimonas are known to carry out dihaloelimination. nih.govuab.cat For instance, Dehalogenimonas alkenigignens strain BRE15M has been shown to degrade 1,2-DCA to ethene via dihaloelimination. uab.cat Given that this compound possesses halogens on vicinal carbons, it is a plausible candidate for this degradation mechanism. The process would involve the removal of a bromine and a chlorine atom, or two chlorine atoms, to form a triple bond (an alkyne) or further reactions leading to ethene.
Sequential hydrogenolysis is a stepwise process where one halogen atom at a time is removed and replaced by a hydrogen atom. This pathway results in the formation of progressively less halogenated intermediates. For analogous compounds like EDB and 1,2-DCA, hydrogenolysis is a known, though sometimes minor, degradation pathway. nih.gov For EDB, hydrogenolysis can yield bromoethane, which may be further reduced to ethane. nih.gov
For this compound, a sequential hydrogenolysis pathway would be expected to produce a series of intermediates. The bromine-carbon bond is generally weaker than the chlorine-carbon bond, suggesting that the initial step might be the hydrogenolytic removal of the bromine atom to form 1,1-dichloroethylene. Subsequently, 1,1-dichloroethylene could be reduced to vinyl chloride, which is then reduced to ethene. epa.gov Alternatively, one of the chlorine atoms could be removed first, leading to bromochloroethylene isomers. Each of these steps would require specific microbial enzymes capable of catalyzing the reaction.
Table 2: Documented Anaerobic Degradation Pathways for Analogous Compounds
| Compound | Pathway | Key Intermediates | Final Product(s) |
|---|---|---|---|
| 1,2-Dibromoethane (EDB) | Dihaloelimination | None | Ethene nih.gov |
| 1,2-Dibromoethane (EDB) | Hydrogenolysis | Bromoethane | Ethane nih.gov |
| 1,2-Dichloroethane (1,2-DCA) | Dihaloelimination | None | Ethene nih.govuab.cat |
| 1,2-Dichloroethane (1,2-DCA) | Hydrogenolysis | Chloroethane | Ethane nih.gov |
This table summarizes degradation pathways for analogous compounds, which suggest potential transformation routes for this compound.
Microbial Ecology and Enzyme Systems Involved in Degradation
The microbial ecology and specific enzyme systems responsible for the degradation of this compound have not been characterized in the available literature. Research on other halogenated compounds has identified various enzymes, such as dehalogenases, that are capable of cleaving carbon-halogen bonds. researchgate.netnih.gov For instance, haloalkane dehalogenases have been shown to be involved in the metabolism of compounds like 1,2-dibromoethane. nih.gov However, the specific microbial populations or enzymatic pathways that might act on the mixed bromo-chloro structure of this compound remain unknown.
Environmental Persistence and Mobility in Soil and Groundwater Systems
Specific data on the environmental persistence (e.g., half-life) and mobility (e.g., soil sorption coefficient) of this compound in soil and groundwater systems could not be located. The persistence and mobility of organic compounds in the environment are influenced by a variety of factors, including their chemical structure, water solubility, and interaction with soil organic matter. nih.govoregonstate.edu While general principles of environmental fate and transport are well-established, specific experimental data are required to accurately predict the behavior of this compound in the subsurface.
Formation as a Byproduct in the Degradation of Other Chlorinated Solvents
There is no available evidence from the reviewed literature to suggest that this compound is a common byproduct of the degradation of other chlorinated or brominated solvents. The degradation pathways of widely used solvents like tetrachloroethene (PCE) and 1,1,1-trichloroethane (B11378) are well-documented and are known to produce various dichloroethene isomers, but not this compound. epa.govnih.govprovectusenvironmental.com
Applications in Chemical Synthesis and Materials Science
2-Bromo-1,1-dichloroethylene as a Building Block in Organic Synthesis
This compound is a halogenated alkene that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of a carbon-carbon double bond and three halogen substituents (one bromine and two chlorine atoms), which can be selectively manipulated to form a variety of organic compounds.
The unique structural features of this compound make it a valuable precursor for synthesizing more complex molecules. The differential reactivity of the carbon-halogen bonds and the double bond allows for a stepwise introduction of various functional groups. For instance, the bromine atom can be selectively targeted in cross-coupling reactions, leaving the chlorine atoms and the double bond intact for subsequent transformations. This controlled reactivity is crucial in the total synthesis of natural products and the preparation of pharmaceutical intermediates.
Research has shown that related multi-halogenated alkenes can be synthesized from compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) beilstein-journals.orgresearchgate.net. These multi-halogenated structures are recognized for their potential in creating biologically important molecules and functional materials beilstein-journals.org. The presence of multiple halogen atoms provides several reaction sites for further functionalization, enabling the construction of complex molecular architectures.
This compound is an effective substrate in various cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the vinyl bromide moiety allows it to participate in well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the introduction of aryl, alkynyl, and vinyl groups, respectively, at the bromine-bearing carbon.
For example, studies on similar 1,1-dihaloethylenes have demonstrated their utility in highly selective cross-coupling reactions with organometallic reagents to produce conjugated enediynes and unsymmetrical 1,3-diynes rsc.orgnih.govsemanticscholar.org. The selectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for the preferential reaction at one of the halogen sites. This selectivity is a key advantage in multistep synthetic sequences.
The functionalization of the double bond in this compound can also be achieved through various addition reactions. The electron-withdrawing nature of the halogen atoms makes the double bond susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups.
Table 1: Examples of Cross-Coupling Reactions Utilizing Halogenated Ethylenes
| Cross-Coupling Reaction | Catalyst System (Typical) | Bond Formed | Resulting Product Class |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | C-C (Aryl) | Aryl-substituted dichloroethylenes |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Amine | C-C (Alkynyl) | Alkynyl-substituted dichloroethylenes |
| Heck | Pd(OAc)₂ / Ligand / Base | C-C (Vinyl) | Dienyl derivatives |
| Stille | Pd(PPh₃)₄ | C-C (Alkyl/Aryl) | Substituted dichloroethylenes |
| Buchwald-Hartwig | Pd catalyst / Ligand / Base | C-N, C-O | Enamines, Vinyl ethers |
Applications in Polymer Chemistry (based on related halogenated ethenes)
While specific data on the polymerization of this compound is not extensively detailed in the provided search results, the applications of related halogenated ethenes in polymer chemistry provide a strong basis for its potential uses. Halogenated polymers, in general, exhibit desirable properties such as high tensile strength, heat resistance, chemical inertness, and flame retardancy .
Halogenated ethenes are important monomers in the production of a variety of polymers and copolymers. For instance, 1,1-dichloroethylene (vinylidene chloride) is a key monomer used in the synthesis of polyvinylidene chloride (PVDC) and its copolymers wikipedia.orgepa.gov. These polymers are known for their excellent barrier properties against oxygen and moisture, making them suitable for food packaging applications.
It is plausible that this compound could be used as a comonomer with other vinyl monomers to impart specific properties to the resulting copolymer. The presence of the bromine atom could enhance flame retardancy and provide a reactive site for post-polymerization modification. The incorporation of halogen atoms into a polymer backbone is a common strategy to improve material performance, particularly flame resistance .
The polymerization of olefins can be achieved through various techniques, including controlled or "living" radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) acs.org. These techniques allow for precise control over the polymer's molecular weight, architecture, and functionality. Halogenated compounds often play a crucial role in these processes, either as initiators or as part of the catalytic system.
For α-olefins, which are generally challenging to polymerize radically due to chain transfer reactions, innovative strategies are being developed chemrxiv.org. While specific examples involving this compound are not detailed, the principles of controlled polymerization of halogenated olefins would be applicable. The development of suitable catalysts, such as certain nickel α-diimine complexes, has enabled the living polymerization of α-olefins, leading to polymers with narrow molecular weight distributions acs.org.
Polymers containing halogenated units, such as those that could be derived from this compound, offer opportunities for post-polymerization modification. The carbon-halogen bonds can serve as handles for introducing a wide array of functional groups through nucleophilic substitution or cross-coupling reactions. This allows for the tailoring of polymer properties for specific applications.
For example, well-defined halogenated styrenic copolymers have been synthesized and subsequently modified through cross-coupling reactions to introduce various functionalities rsc.org. This approach allows for the creation of functionalized polymers with tunable properties, such as elasticity and self-healing capabilities rsc.org. Similarly, a polymer incorporating this compound units could be functionalized to create materials with novel optical, electronic, or biomedical properties. Halogen bonding is also an emerging tool in designing functional supramolecular polymers and materials rsc.org.
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of halogenated alkenes often involves methods that are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more sustainable and efficient synthetic pathways. For 2-bromo-1,1-dichloroethylene, this includes exploring catalytic dehydrohalogenation, photochemical methods, and electrochemically driven syntheses.
Dehydrohalogenation of saturated haloalkanes is a common method for producing alkenes. libretexts.org For instance, 1,1-dichloroethylene is produced by the dehydrochlorination of 1,1,2-trichloroethane. wikipedia.org A similar approach involving the selective dehydrobromination or dehydrochlorination of a suitable trihaloethane precursor could be a viable route. The key to sustainability lies in the use of non-toxic, reusable catalysts and milder reaction conditions.
Photochemical synthesis represents another promising green alternative. Light-induced reactions can often be carried out at ambient temperatures, reducing energy consumption and minimizing byproduct formation. nih.gov The photochlorination of 1,1-dichloroethylene has been studied, providing a basis for investigating light-mediated bromination and dichlorination reactions to form the target molecule. rsc.org
Furthermore, electrochemically driven methods, which use electrons as a "clean" reagent, are gaining traction for their sustainability. researchgate.net Investigating the electrochemical reduction of a polyhalogenated precursor could offer a highly controlled and environmentally benign synthetic route.
A comparative look at potential sustainable synthesis strategies is presented below:
| Synthesis Strategy | Potential Precursor | Key Advantages | Research Focus |
| Catalytic Dehydrohalogenation | 1-Bromo-1,1,2-trichloroethane | High atom economy, potential for catalyst recycling. | Development of selective, stable, and recyclable catalysts. |
| Photochemical Synthesis | 1,1-dichloroethylene | Mild reaction conditions, high specificity. | Optimization of light source, wavelength, and photocatalyst to maximize yield. |
| Electrochemical Synthesis | Polyhalogenated ethane | Use of clean reagent (electrons), high degree of control. | Design of efficient electrochemical cells and identification of suitable electrode materials. |
Advanced Mechanistic Elucidation via High-Resolution Spectroscopic and Computational Integration
A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical transformations. The integration of high-resolution spectroscopic techniques with advanced computational methods provides a powerful toolkit for this purpose.
Density Functional Theory (DFT) has proven to be a valuable tool for investigating the geometrical structures, electronic properties, and vibrational spectra of vinyl halides. ijpsr.comijpsr.com Such computational studies can predict the stability of different isomers, map out reaction pathways, and identify transition states. For instance, DFT calculations can elucidate the energetics of addition, elimination, and substitution reactions involving this compound.
Combining these computational insights with experimental data from high-resolution spectroscopic methods like Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allows for a comprehensive validation of the theoretical models. mdpi.com This integrated approach can provide detailed information on bond lengths, bond angles, and the electronic environment of the atoms, offering a complete picture of the reaction mechanism at a molecular level.
Key areas for future mechanistic studies include:
Addition Reactions: Understanding the regioselectivity and stereoselectivity of electrophilic and nucleophilic additions across the double bond.
Substitution Reactions: Investigating the kinetics and thermodynamics of substituting the bromine or chlorine atoms.
Polymerization Mechanisms: Elucidating the initiation, propagation, and termination steps in the polymerization of this compound.
Bio-inspired Catalysis for Selective Transformations
The use of enzymes and other bio-inspired catalysts in organic synthesis is a rapidly growing field, driven by the desire for highly selective and environmentally friendly chemical processes. For a halogenated compound like this compound, bio-inspired catalysis offers intriguing possibilities for selective transformations, particularly in dehalogenation.
Nature has evolved a diverse array of halogenating and dehalogenating enzymes. ijpsr.com Haloalkane dehalogenases, for example, are capable of cleaving carbon-halogen bonds in a variety of substrates. muni.cz Research into these enzymes could lead to the development of biocatalysts tailored for the specific dehalogenation of this compound. This could be particularly useful in bioremediation applications.
The table below summarizes different classes of halogenating enzymes and their potential relevance:
| Enzyme Class | Cofactor/Prosthetic Group | Reaction Type | Potential Application for this compound |
| Flavin-dependent halogenases | FAD | Electrophilic halogenation | Not directly applicable for synthesis, but understanding the reverse reaction could be useful. |
| Heme-dependent haloperoxidases | Heme iron | Oxidative halogenation | Could potentially be engineered for selective dehalogenation. |
| Vanadium-dependent haloperoxidases | Vanadate | Oxidative halogenation | Similar to heme-dependent haloperoxidases, potential for engineered dehalogenation. |
| Non-heme iron/α-ketoglutarate-dependent halogenases | Iron, α-ketoglutarate | Radical halogenation | Understanding the mechanism could inform the design of catalysts for selective C-H functionalization. |
Innovative Analytical Strategies for Environmental Monitoring and Remediation Assessment
The potential presence of this compound in the environment, arising from industrial activities or as a degradation product of other pollutants, necessitates the development of sensitive and reliable analytical methods for its detection and quantification. While traditional methods like gas chromatography-mass spectrometry (GC-MS) are effective, there is a growing need for innovative strategies that allow for rapid, on-site, and continuous monitoring.
Recent advances in sensor technology offer promising solutions. Colorimetric sensor arrays, which change color in the presence of specific analytes, could be developed for the detection of volatile organic compounds like this compound. sinocurechem.com Electrochemical sensors, including those based on molecularly imprinted polymers, can offer high sensitivity and selectivity for halogenated compounds. rsc.org
For remediation assessment, where accurate quantification of the contaminant and its degradation products is essential, advanced hyphenated chromatographic techniques remain the gold standard. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and comprehensive two-dimensional gas chromatography (GC×GC) can provide the necessary resolution and sensitivity to analyze complex environmental samples. semanticscholar.org
Exploration of New Applications in Specialized Chemical and Material Fields
The unique combination of a double bond and multiple halogen atoms makes this compound a potentially valuable building block in the synthesis of specialized chemicals and advanced materials.
In the field of polymer science, halogenated alkenes are known to be useful monomers and comonomers. For example, 1,1-dichloroethylene is a key component in the production of Saran™ polymers, which are valued for their low permeability to gases. wikipedia.orgfree.fr this compound could potentially be used to synthesize novel polymers with tailored properties, such as enhanced flame retardancy, chemical resistance, and specific optical or electronic characteristics.
The field of organic electronics is another area where halogenated organic compounds are finding increasing use. rsc.orgmdpi.comresearchgate.net The introduction of halogen atoms can influence the electronic properties of organic molecules, affecting their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound could serve as a precursor for the synthesis of novel organic semiconductors.
Furthermore, its reactivity makes it a useful intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. sinocurechem.comnih.gov The differential reactivity of the bromine and chlorine atoms, along with the double bond, allows for a variety of selective chemical modifications.
Q & A
Q. What are the key synthetic methodologies for 2-bromo-1,1-dichloroethylene, and how can reaction pathways be optimized?
- Methodological Answer : Halogenation strategies, such as radical bromination or electrophilic addition, are commonly employed. Computational tools like REAXYS and BKMS_METABOLIC can predict feasible routes by analyzing analogous reactions (e.g., brominated cyclopropane derivatives require nucleophilic substitution or elimination with strong bases like KOtBu) . Optimize reaction conditions (solvent polarity, temperature) using precursor scoring algorithms to minimize byproducts like 1,1-dichloroethylene isomers .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Compare chemical shifts with structurally similar compounds (e.g., 1-bromo-2-chloroethane, δH ~3.6 ppm for CH2 groups) .
- IR : Identify C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretching vibrations .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E-configuration observed in (1E)-1-bromo-1,3-dichloro-1-propene analogs) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Follow regulatory limits (0.1% concentration in products) due to its classification as a restricted halogenated solvent .
- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks, referencing toxicological profiles of analogous compounds (e.g., 1,1-dichloroethylene’s hepatic and renal toxicity) .
Advanced Research Questions
Q. How do competing reaction pathways influence the purity of this compound, and how can byproducts be mitigated?
- Methodological Answer : Competing elimination (e.g., dehydrohalogenation) can form dichloroacetylene derivatives. Use kinetic studies to identify dominant pathways:
Q. What computational models predict the environmental fate of this compound?
- Methodological Answer : Employ QSAR models and databases (e.g., EPA DSSTox) to estimate:
- Biodegradation : Compare with 1,1-dichloroethylene’s aerobic co-metabolism by Achromobacter sp. (first-order kinetics, k = 0.12 h⁻¹) .
- Hydrolysis : Halogenated alkenes typically hydrolyze slowly (t₁/₂ >100 days at pH 7), but bromine substitution may accelerate reactivity .
Q. How can researchers resolve contradictions in reported toxicity data for halogenated ethylenes?
- Methodological Answer :
- Dose-response analysis : Compare LC50 values across species (e.g., rodent vs. microbial models) .
- Mechanistic studies : Investigate solubility effects (e.g., water solubility <0.1 mmol/L correlates with neurotoxicity thresholds in GABAA receptor modulators) .
Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
